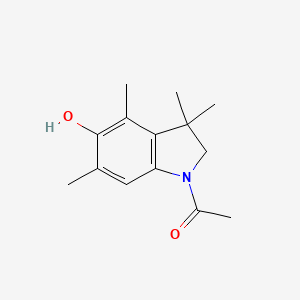
1,5-Undecadien-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Undecadien-4-ol is an organic compound with the molecular formula C11H20O It is a type of unsaturated alcohol, characterized by the presence of two double bonds and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Undecadien-4-ol can be synthesized through several methods. One common approach involves the reaction of 1,5-undecadiene with a suitable oxidizing agent to introduce the hydroxyl group at the fourth carbon position. Another method includes the hydroboration-oxidation of 1,5-undecadiene, where the double bonds are first hydroborated and then oxidized to form the alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 1,5-undecadien-4-one, followed by purification processes such as distillation or crystallization to obtain the desired purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Undecadien-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form saturated alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: 1,5-Undecadien-4-one or 1,5-Undecadien-4-al.
Reduction: this compound can be reduced to 1,5-Undecanediol.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,5-Undecadien-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 1,5-Undecadien-4-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the double bonds can undergo addition reactions. These interactions can influence the compound’s reactivity and its effects in biological systems.
Comparaison Avec Des Composés Similaires
1,5-Undecadien-4-ol can be compared with other similar compounds such as:
1,5-Undecadien-4-one: Similar structure but with a ketone group instead of a hydroxyl group.
1,5-Undecadien-4-al: Similar structure but with an aldehyde group instead of a hydroxyl group.
1,5-Undecanediol: Similar structure but with saturated bonds and two hydroxyl groups.
The uniqueness of this compound lies in its combination of unsaturation and the presence of a hydroxyl group, which imparts distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
64677-46-9 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
(5E)-undeca-1,5-dien-4-ol |
InChI |
InChI=1S/C11H20O/c1-3-5-6-7-8-10-11(12)9-4-2/h4,8,10-12H,2-3,5-7,9H2,1H3/b10-8+ |
Clé InChI |
XPHXCGYGEZUXRT-CSKARUKUSA-N |
SMILES isomérique |
CCCCC/C=C/C(CC=C)O |
SMILES canonique |
CCCCCC=CC(CC=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[(2-Methoxyphenyl)carbamoyl]benzene-1-sulfonyl chloride](/img/structure/B8338835.png)

![2-[(1-Ethoxy-1-oxopropan-2-yl)amino]propanoic acid](/img/structure/B8338844.png)
![1-Bromo-3-[(3-chloropropyl)sulfanyl]benzene](/img/structure/B8338847.png)








